molecular formula C12H13Cl2FN2O B287370 2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine

2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine

Cat. No. B287370
M. Wt: 291.15 g/mol
InChI Key: RFVKHWANZLCDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine, also known as DMFP, is a chemical compound that has been widely studied in the field of scientific research. It is a pyridine derivative that has shown potential in various applications, including as a pesticide and in the treatment of neurological disorders.

Scientific Research Applications

2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research has focused on its use as a pesticide. 2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine has been shown to be effective against a range of pests, including mosquitoes, ticks, and bed bugs. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine is not fully understood, but it is believed to act as an acetylcholinesterase inhibitor. This means that it prevents the breakdown of acetylcholine, a neurotransmitter that is important for the proper functioning of the nervous system. By inhibiting acetylcholinesterase, 2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine can increase the levels of acetylcholine in the brain, which may be beneficial for the treatment of neurological disorders.
Biochemical and Physiological Effects
2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine has been shown to have a range of biochemical and physiological effects. In studies on mosquitoes, 2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine was found to disrupt their nervous system, leading to paralysis and death. In studies on mice, 2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine was found to improve cognitive function and reduce the formation of amyloid plaques, which are associated with Alzheimer's disease. However, 2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine has also been shown to have toxic effects at high doses, including liver damage and respiratory distress.

Advantages and Limitations for Lab Experiments

One advantage of 2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine for lab experiments is its potency as an acetylcholinesterase inhibitor. This makes it a useful tool for studying the role of acetylcholine in the nervous system. However, its toxicity at high doses can also be a limitation, as it can make it difficult to determine the specific effects of 2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine on the nervous system.

Future Directions

There are several future directions for research on 2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for 2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine in these applications. Another area of research is the development of safer and more effective pesticides based on 2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine. This could involve modifications to the chemical structure of 2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine to reduce its toxicity while maintaining its efficacy against pests.

Synthesis Methods

The synthesis of 2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine involves the reaction of 2,6-dichloro-3-fluoropyridine with 3-methylpiperidine and phosgene. The reaction is typically carried out in the presence of a solvent, such as chloroform or dichloromethane. The resulting product is then purified through a series of techniques, such as column chromatography or recrystallization.

properties

Product Name

2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine

Molecular Formula

C12H13Cl2FN2O

Molecular Weight

291.15 g/mol

IUPAC Name

(2,6-dichloro-5-fluoropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C12H13Cl2FN2O/c1-7-3-2-4-17(6-7)12(18)8-5-9(15)11(14)16-10(8)13/h5,7H,2-4,6H2,1H3

InChI Key

RFVKHWANZLCDKV-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C(=O)C2=CC(=C(N=C2Cl)Cl)F

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=C(N=C2Cl)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.